molecular formula C28H28O11 B1207518 9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one

9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one

Cat. No. B1207518
M. Wt: 540.5 g/mol
InChI Key: FCOQWUOWHWHTJP-URRSQCJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one is a natural product found in Cleistanthus collinus with data available.

Scientific Research Applications

Synthesis and Oxidation Studies

Levai et al. (2002) conducted a study on the synthesis and oxidation of tetrahydrobenzofurans, which are structurally related to the compound . They explored the transformation of certain benzamides into tetrahydrobenzofuran derivatives, providing insights into potential synthetic pathways and chemical properties of related compounds (Levai et al., 2002).

Antimicrobial Evaluation and Docking Studies

Talupur et al. (2021) focused on the synthesis and antimicrobial evaluation of compounds structurally similar to the specified molecule. Their research provides valuable information on the potential antimicrobial applications of these compounds (Talupur et al., 2021).

Study in Herbicide Development

Chen Huan-you (2011) explored the synthetic process of a novel herbicide involving a compound structurally related to the one . This study can shed light on the potential application of similar compounds in agricultural contexts (Chen Huan-you, 2011).

Degradation and Stability Analysis

Del Grosso Erika et al. (2012) conducted a forced degradation study of thiocolchicoside, a compound with structural similarities. Their findings regarding the stability and degradation products of such compounds are relevant for understanding the chemical behavior of the specified molecule (Del Grosso Erika et al., 2012).

Molecular Structure Analysis

Thenmozhi et al. (2010) investigated the crystal structure of a compound closely related to 9-(1,3-Benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one. Their work provides insight into the molecular structure, which is critical for understanding the physical and chemical properties of such compounds (Thenmozhi et al., 2010).

properties

Product Name

9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one

Molecular Formula

C28H28O11

Molecular Weight

540.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxyoxan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C28H28O11/c1-31-18-8-14-15(9-19(18)32-2)25(39-28-24(29)26(34-4)21(33-3)11-36-28)16-10-35-27(30)23(16)22(14)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26,28-29H,10-12H2,1-4H3/t21-,24-,26+,28?/m1/s1

InChI Key

FCOQWUOWHWHTJP-URRSQCJUSA-N

Isomeric SMILES

CO[C@@H]1COC([C@@H]([C@H]1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1COC(C(C1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6

synonyms

cleistanthin
cleistanthin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one
Reactant of Route 2
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one
Reactant of Route 3
Reactant of Route 3
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one
Reactant of Route 4
Reactant of Route 4
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one
Reactant of Route 5
Reactant of Route 5
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one
Reactant of Route 6
Reactant of Route 6
9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one

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